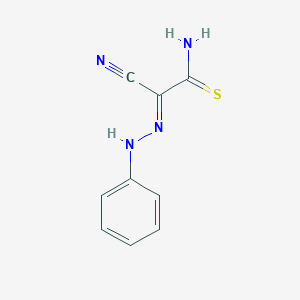
2-Cyano-2-(phenyl-hydrazono)-thioacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-2-(phenyl-hydrazono)-thioacetamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(phenyl-hydrazono)-thioacetamide typically involves the reaction of cyanoacetohydrazide with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:
Cyanoacetohydrazide+Phenyl isothiocyanate→this compound
The reaction conditions, such as temperature and reaction time, can be optimized to achieve the highest yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-(phenyl-hydrazono)-thioacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
2-Cyano-2-(phenyl-hydrazono)-thioacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tumor cell growth.
Materials Science: It is used in the synthesis of various heterocyclic compounds, which have applications in materials science.
Biological Studies: The compound’s biological activity is of interest in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-2-(phenyl-hydrazono)-thioacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetohydrazide: A precursor in the synthesis of 2-Cyano-2-(phenyl-hydrazono)-thioacetamide.
Phenyl isothiocyanate: Another precursor used in the synthesis.
Thiazole Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific hydrazone functional group and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
1733-04-6 |
|---|---|
Molecular Formula |
C9H8N4S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
2-amino-N-anilino-2-sulfanylideneethanimidoyl cyanide |
InChI |
InChI=1S/C9H8N4S/c10-6-8(9(11)14)13-12-7-4-2-1-3-5-7/h1-5,12H,(H2,11,14) |
InChI Key |
XUOXEDOPLLUZBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN=C(C#N)C(=S)N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C#N)/C(=S)N |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C#N)C(=S)N |
solubility |
20.9 [ug/mL] |
Synonyms |
2-cyano-2-(phenylhydrazono)ethanethioamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


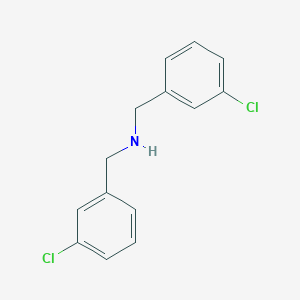
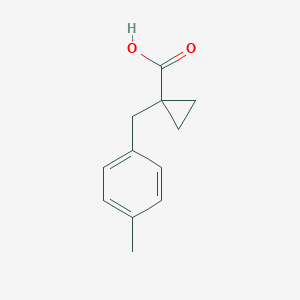
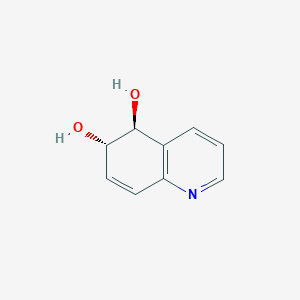
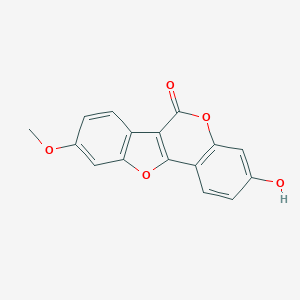
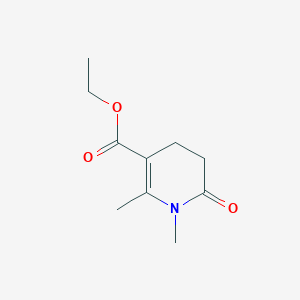

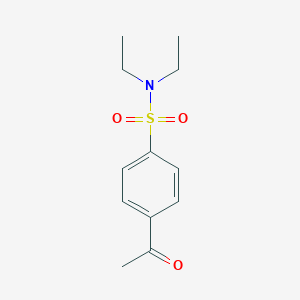
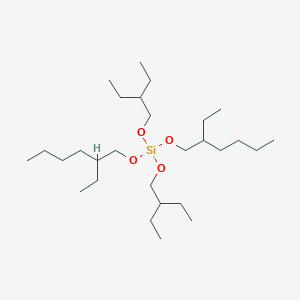
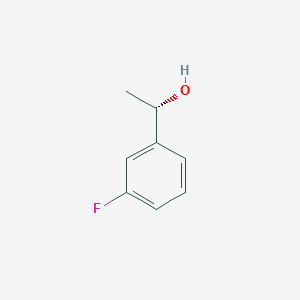
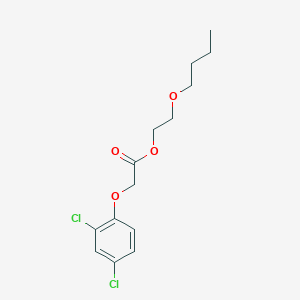
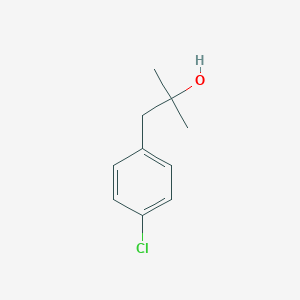
![1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione](/img/structure/B156311.png)

![SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE](/img/structure/B156316.png)
